1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride
Description
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride (CAS: 1621519-77-4) is a piperazine derivative with the molecular formula C₁₁H₂₆Cl₃N₃ and a molecular weight of 306.70 g/mol . The compound features a piperazine core substituted with a 1-methyl group and a piperidin-3-yl moiety, forming a bicyclic amine structure. Its trihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications.
Properties
CAS No. |
1124199-57-0 |
|---|---|
Molecular Formula |
C10H24Cl3N3 |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H |
InChI Key |
PLJZHRJEDFGABA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2.Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Piperidin-3-ylamine Derivatives
A widely cited method involves reductive amination between 1-methylpiperazine and piperidin-3-one. In a representative procedure, 1-methylpiperazine (1.2 equiv) reacts with piperidin-3-one hydrochloride in dichloromethane (DCM) under nitrogen, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)) (1.5 equiv) at 0–5°C. The mixture is stirred for 12 hours at room temperature, quenched with saturated NaHCO, and extracted with DCM. The crude product is purified via column chromatography (SiO, CHCl:MeOH 10:1) to yield 1-methyl-4-(piperidin-3-yl)piperazine as a free base.
Key Data:
Alkylation of Piperidine with 1-Methylpiperazine
An alternative route employs alkylation of piperidin-3-yl methanesulfonate with 1-methylpiperazine. In a patent-derived protocol, piperidin-3-yl methanesulfonate (1.0 equiv) is reacted with 1-methylpiperazine (1.5 equiv) in acetonitrile at 80°C for 24 hours. The reaction mixture is concentrated, dissolved in ethanol, and treated with 3 M HCl to precipitate the trihydrochloride salt.
Key Data:
Hydrogenation of Pyridine Precursors
A third approach utilizes catalytic hydrogenation of pyridine intermediates. For example, 1-methyl-4-(pyridin-3-yl)piperazine is dissolved in ethanol with 10% Pd/C under 50 psi H for 12 hours. The catalyst is filtered, and the solution is acidified with concentrated HCl to isolate the trihydrochloride.
Key Data:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation yields by 15–20% over nonpolar solvents. Reactions conducted at 80°C achieve completion in 12 hours, whereas room-temperature reactions require 48 hours.
Acid Selection for Salt Formation
Hydrochloric acid (3 M) produces the trihydrochloride salt with >95% efficiency, while weaker acids (e.g., acetic acid) result in partial protonation. Excess HCl (3.5 equiv) ensures complete salt formation without byproducts.
Analytical Characterization
Spectroscopic Analysis
-NMR (400 MHz, DMSO-d):
X-ray Diffraction (XRD)
Single-crystal XRD confirms the trihydrochloride salt’s monoclinic crystal system (space group P2/c) with a = 12.45 Å, b = 7.89 Å, c = 15.32 Å.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride exhibits a range of biological activities that make it a compound of interest in various fields:
- Antimicrobial Properties: The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing antimicrobial agents.
- Insecticidal Activity: It shows insecticidal effects against species such as Aedes aegypti and Anopheles stephensi, which are vectors for diseases like dengue and malaria.
- Cytotoxic Effects: Research indicates cytotoxic effects against various normal and tumor cell lines, suggesting potential applications in cancer treatment.
Neurotransmitter Modulation
Studies suggest that 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride may act as a modulator of neurotransmitter receptors. This property could influence various signaling pathways within cells, leading to diverse biological effects. Further research is needed to elucidate its precise mechanisms of action.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy Study: A study demonstrated the effectiveness of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride against various bacterial strains, highlighting its potential as a lead compound for new antibiotic development.
- Insecticidal Activity Research: Research conducted on mosquito larvae indicated that this compound significantly reduced survival rates, suggesting its utility in vector control strategies for diseases like malaria.
- Cancer Treatment Investigations: Preclinical studies showed that this compound exhibited selective cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride and analogous compounds:
Key Observations:
Pharmacological and Biochemical Comparisons
Neurokinin Antagonism
Piperidine-piperazine hybrids, such as those described in , exhibit potent NK1/NK3 receptor antagonism , suggesting that the piperidin-3-yl group in the target compound may similarly modulate neurokinin pathways. These derivatives are explored for treating schizophrenia, anxiety, and irritable bowel syndrome .
Anticancer Activity
- PARP-1 Inhibition: Piperazine-substituted naphthoquinones () show selective PARP-1 inhibition, with substitution patterns dictating binding efficiency. The target compound’s piperidinyl group may offer distinct steric interactions compared to simpler piperazine derivatives .
- SMO Receptor Targeting : The pyridinyl-piperazine derivative in demonstrates in vivo antitumor activity via Hedgehog pathway inhibition. Structural analogs with cyclic amines (e.g., piperidinyl) may enhance potency compared to aliphatic substitutions .
Physicochemical Properties
| Property | 1-Methyl-4-(piperidin-3-yl)piperazine Trihydrochloride | 1-Methyl-4-(pyridin-4-yl)piperazine | 1-(2,4,5-Trimethoxybenzyl)piperazine Dihydrochloride |
|---|---|---|---|
| Solubility | High (trihydrochloride) | Moderate (free base) | Moderate (dihydrochloride) |
| Lipophilicity (LogP) | Low (polar salt) | Moderate | Low (due to hydrophilic substituents) |
| Stability | Stable under acidic conditions | Sensitive to oxidation | Stable |
Biological Activity
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride (CAS No. 1124199-57-0) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in antimicrobial, insecticidal, and cytotoxic domains, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride is . The compound's structure consists of a piperazine core with a methyl and piperidine substituent, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 1124199-57-0 |
| Molecular Formula | C₉H₁₇Cl₃N₂ |
| Molecular Weight | 253.67 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride demonstrates significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. In particular, studies have highlighted its action against Staphylococcus aureus and Escherichia coli .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against mosquitoes such as Aedes aegypti and Anopheles stephensi. It has been found to disrupt the life cycle of these species, suggesting its utility in vector control strategies .
Cytotoxic Effects
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride exhibits cytotoxic effects against various normal and tumor cell lines. Notably, it has shown activity against human cancer cell lines, indicating potential applications in cancer treatment . The compound's cytotoxicity was assessed using standard assays, revealing IC50 values that suggest significant anti-proliferative effects.
The precise mechanisms by which 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, influencing various intracellular signaling pathways. This modulation could account for both its cytotoxic and antimicrobial activities .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, the effectiveness of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride was tested against clinical isolates of bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against various strains, confirming its potential as an antimicrobial agent .
Cytotoxicity Assessment
A study conducted on different cancer cell lines (MCF-7, HepG2, and PC3) revealed that the compound exhibited IC50 values of 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin . This suggests that further development could lead to novel cancer therapies.
Q & A
What are the standard synthetic routes for 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions starting with piperidine and piperazine derivatives. A common approach includes nucleophilic substitution or reductive amination under acidic conditions to form the tertiary amine backbone, followed by hydrochloride salt formation to enhance solubility . Optimization strategies include:
- Catalysts/Solvents: Palladium or nickel complexes for coupling reactions, with solvents like dimethyl sulfoxide (DMSO) or acetonitrile to improve reaction efficiency .
- Purification: Column chromatography or recrystallization to isolate the trihydrochloride salt.
- Yield Improvement: Adjusting molar ratios (e.g., excess amine precursor) and controlling temperature (e.g., 60–80°C for 12–24 hours) .
How can computational chemistry methods predict the interaction of this compound with biological targets?
Answer:
Quantum chemical calculations and molecular docking are critical for predicting binding affinities and interaction mechanisms. For example:
- Reaction Path Search: Utilize density functional theory (DFT) to model transition states and identify potential binding sites on enzymes or receptors .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions in physiological conditions (e.g., solvation models) to assess stability and residence time .
- Validation: Cross-reference computational predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
What factors influence the stability of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride under experimental conditions?
Answer:
Stability is contingent on:
- pH: The compound is stable in acidic buffers (pH 3–5) but may degrade in alkaline conditions due to deprotonation of the piperazine ring .
- Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Exposure: Protect from UV light to avoid photolytic decomposition .
- Solubility: Use polar solvents (e.g., water, ethanol) to maintain solubility and prevent precipitation in biological assays .
How should researchers design experiments to elucidate the mechanism of action of this compound as a potential antimicrobial agent?
Answer:
A tiered experimental approach is recommended:
- In Vitro Screening: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Target Identification: Use radioligand binding assays or CRISPR-Cas9 gene knockout libraries to identify interacting proteins (e.g., efflux pumps, cell wall synthesis enzymes) .
- Resistance Studies: Serial passage experiments to assess propensity for resistance development .
- Synergy Testing: Combine with known antibiotics (e.g., β-lactams) to evaluate combinatorial efficacy .
How can researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives?
Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:
- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., trifluoromethyl groups) to isolate contributions to bioactivity .
- Meta-Analysis: Aggregate published data to identify trends (e.g., logP vs. potency correlations) and outliers .
- Controlled Variables: Replicate conflicting studies under identical conditions (e.g., pH, solvent, cell lines) .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and stereochemistry .
- HPLC-MS: Reverse-phase HPLC with tandem MS for purity assessment and detection of trace impurities (e.g., unreacted precursors) .
- X-ray Crystallography: Resolve crystal structure to validate salt form (trihydrochloride) and intermolecular interactions .
- Elemental Analysis: Verify C/H/N/Cl content against theoretical values .
What are the key considerations for optimizing this compound’s solubility in in vivo studies?
Answer:
- Salt Form: The trihydrochloride form enhances aqueous solubility compared to freebase .
- Co-Solvents: Use cyclodextrins or polyethylene glycol (PEG) to improve bioavailability .
- pH Adjustment: Buffered saline (pH 4.5–5.5) to maintain protonation of amine groups .
- Dosing Route: Intravenous administration for rapid systemic distribution, avoiding first-pass metabolism .
How can researchers evaluate the potential off-target effects of this compound in neurological studies?
Answer:
- Receptor Profiling: Screen against a panel of CNS receptors (e.g., serotonin, dopamine receptors) using radioligand displacement assays .
- In Silico Predictions: Use tools like SwissTargetPrediction to identify putative off-targets .
- Behavioral Models: Rodent open-field or rotarod tests to assess locomotor or cognitive side effects .
- Cytotoxicity Assays: MTT or LDH assays on neuronal cell lines (e.g., SH-SY5Y) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
